
GNE-6776
Overview
Description
GNE-6776 is a potent, non-covalent, orally bioavailable inhibitor of ubiquitin-specific protease 7 (USP7), a deubiquitinating enzyme (DUB) implicated in cancer progression and chemoresistance. It was developed through nuclear magnetic resonance (NMR)-based fragment screening and structure-guided optimization . This compound inhibits USP7 by binding to a hydrophobic pocket 12 Å away from the catalytic cysteine, sterically hindering ubiquitin binding and preventing the transition of the USP7 α5 helix to its active conformation . This allosteric mechanism distinguishes it from covalent or catalytic-site inhibitors.
Preparation Methods
The synthesis of GNE-6776 involves nuclear magnetic resonance-based screening and structure-based design. The compound is developed through a series of chemical reactions that optimize its inhibitory activity against USP7. The synthetic route includes the formation of the aminopyridine moiety, which is crucial for the compound’s binding affinity to USP7 . Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
GNE-6776 undergoes various chemical reactions, primarily focusing on its interaction with USP7. The compound forms hydrogen bonds with specific amino acids in the USP7 catalytic domain, such as His403 and Asp349 . These interactions are essential for the compound’s inhibitory activity. The major products formed from these reactions include the stabilized forms of proteins that would otherwise be degraded by the ubiquitin-proteasome system.
Scientific Research Applications
Research Findings
- Tumor Cell Death Induction : Studies have shown that GNE-6776 induces cell death in hematopoietic and solid tumor cell lines. It enhances the cytotoxic effects when used in combination with other chemotherapeutic agents, including PIM kinase inhibitors .
- Selectivity and Potency : this compound has demonstrated high selectivity against other deubiquitinases, maintaining efficacy even at higher concentrations (up to 100 µM) without significant off-target effects. This selectivity is vital for minimizing side effects during treatment .
- Impact on Chemoresistance : In triple-negative breast cancer models, this compound has been identified as a potential therapeutic agent to overcome chemoresistance. It alters the expression of key proteins associated with drug resistance pathways, suggesting its role as a sensitizer to conventional therapies .
- Effects on Protein Stability : The compound stabilizes p53 levels in wild-type cells while promoting MDM2 ubiquitination, thereby enhancing p53-mediated signaling pathways that are often disrupted in cancer cells .
Study 1: Efficacy in Hematologic Malignancies
A study investigating the effects of this compound on various hematologic malignancies revealed significant reductions in cell viability across multiple cell lines. The study utilized a three-day viability assay across 441 cell lines from 15 tumor types, demonstrating that this compound effectively decreased viability in sensitive cell lines while sparing normal cells .
Study 2: Combination Therapy with PIM Inhibitors
In combination studies with PIM inhibitors, this compound showed enhanced apoptosis markers such as cleaved PARP and caspase-3 in treated cells compared to controls. This suggests that this compound not only acts independently but also synergistically enhances the effects of existing therapies .
Data Tables
Study | Cancer Type | Effect of this compound | Combination Therapy | Key Findings |
---|---|---|---|---|
Study 1 | Hematologic | Reduced cell viability | None | Significant decrease in viability across multiple lines |
Study 2 | Triple-Negative Breast Cancer | Induced apoptosis | PIM inhibitors | Enhanced apoptosis markers observed |
Mechanism of Action
GNE-6776 exerts its effects by selectively inhibiting USP7. The compound binds to the catalytic domain of USP7, preventing it from removing ubiquitin from substrate proteins . This inhibition leads to the accumulation of ubiquitinated proteins, which are then targeted for degradation by the proteasome. The molecular targets and pathways involved include the p53-MDM2 pathway, where USP7 regulates the stability of the tumor suppressor protein p53 . By inhibiting USP7, this compound promotes the degradation of MDM2, leading to increased levels of p53 and enhanced tumor suppression.
Comparison with Similar Compounds
Key Properties :
- IC50 Values : 1.34 µM (full-length USP7) and 0.61 µM (USP7 catalytic domain) .
- Selectivity : Negligible inhibition across 36 DUBs, including USP47, at 100 µM .
- Oral Bioavailability : Demonstrated in mice with plasma concentrations suitable for therapeutic use .
- In Vivo Efficacy: Modest tumor growth delay in lymphoid xenograft models, though improved drug-like properties are needed for enhanced efficacy .
GNE-6776 belongs to a class of USP7 inhibitors with diverse mechanisms and selectivity profiles. Below is a comparative analysis with key analogues:
Table 1: Comparison of USP7 Inhibitors
Key Differentiators of this compound :
Mechanism of Action :
- Unlike covalent inhibitors (e.g., P217564, HBX19818), this compound binds allosterically, avoiding irreversible modifications and enabling reversible inhibition .
- Compared to FT671 (which competes with ubiquitin at the catalytic site), this compound’s binding to a distal pocket prevents conformational activation of USP7 .
In proteome-wide studies, this compound-regulated ubiquitination sites overlapped more strongly with FT671/FT827 than GNE-6640, suggesting distinct off-target profiles .
Therapeutic Applications :
- Chemoresistant TNBC : this compound suppresses ABCB1-mediated drug resistance, reduces metastasis, and induces apoptosis via caspase activation and EMT reversal .
- Synergy with Targeted Therapies : Enhances cytotoxicity with PIM kinase inhibitors (e.g., GDC-0570) and overcomes KRAS G12C inhibitor (AMG510) resistance in NSCLC .
Pharmacokinetics: Orally bioavailable, unlike earlier inhibitors requiring intravenous administration . Plasma concentrations in mice reached 200 mg/kg with minimal toxicity, though tumor growth inhibition was modest compared to FT671 .
Structural and Functional Insights :
- Binding Site : Co-crystal structures (PDB: 5UQX) confirm that this compound occupies a hydrophobic pocket near residues critical for ubiquitin-K48 interactions, explaining its selectivity for Lys48-linked polyubiquitin chains .
- Comparison with GNE-6640: Despite structural similarity, this compound correlates better with FT compounds in ubiquitinome profiling, suggesting subtle differences in target engagement .
Biological Activity
GNE-6776 is a selective small-molecule inhibitor of the deubiquitinating enzyme USP7 (Ubiquitin Specific Peptidase 7), which plays a crucial role in various cellular processes, including protein stability, cell cycle regulation, and apoptosis. The inhibition of USP7 has garnered significant interest in cancer research due to its potential therapeutic implications. This article details the biological activity of this compound, including its mechanisms of action, effects on cell viability, and implications for cancer treatment.
This compound inhibits USP7 by binding non-covalently to the enzyme, disrupting its ability to interact with ubiquitin. This inhibition leads to the stabilization of p53, a critical tumor suppressor protein that regulates cell cycle and apoptosis. The compound has been shown to enhance the cytotoxic effects of chemotherapeutic agents in various cancer cell lines by promoting apoptosis through the accumulation of p53 and other substrates regulated by USP7.
Key Findings on Mechanism:
- Inhibition of Deubiquitination : this compound interferes with the binding of ubiquitin to USP7, leading to decreased deubiquitination activity and subsequent stabilization of p53 and other proteins involved in tumor suppression .
- Impact on Ubiquitin Chains : Structural studies indicate that this compound preferentially affects Lys48-linked ubiquitin chains, which are critical for targeting proteins for degradation .
Biological Activity in Cancer Models
This compound has been evaluated in several cancer models, demonstrating its potential as a therapeutic agent.
Case Studies and Experimental Data
-
Burkitt's Lymphoma :
- Study Overview : Inhibition of USP7 using this compound did not significantly alter p53 mRNA or protein levels but showed promising results in inducing apoptosis in EBNA1-transfected Burkitt's lymphoma cells.
- Cell Viability Assays : At a concentration of 15 µM, this compound was found non-toxic and did not induce necrosis, confirming its safety profile .
-
Triple-Negative Breast Cancer (TNBC) :
- Experimental Setup : MDA-MB-231 cells were treated with various concentrations of this compound alongside chemotherapeutic agents like doxorubicin and paclitaxel.
- Results : The study revealed that this compound enhanced the apoptotic effects of these drugs, suggesting its role in overcoming chemoresistance by stabilizing p53 and promoting cell death .
- Colorectal Carcinoma :
Tables Summarizing Key Data
Q & A
Q. Basic: What is the primary mechanism of action of GNE-6776 as a USP7 inhibitor, and how does this differ from covalent inhibitors?
Answer:
this compound is a non-covalent, selective USP7 inhibitor that sterically hinders ubiquitin binding to the catalytic domain of USP7. Structural studies reveal that it binds to a hydrophobic pocket ~12 Å from the catalytic triad, preventing the α5 helix of USP7 from transitioning to its active conformation . Unlike covalent inhibitors, this compound does not form irreversible bonds with USP7, allowing reversible inhibition. This mechanism is validated via co-crystal structures (PDB: 5UQX) and enzyme activity assays showing IC50 values of 0.61 µM for the USP7 catalytic domain .
Q. Basic: Which in vitro assays are recommended to evaluate this compound’s anti-migratory and anti-invasive effects in triple-negative breast cancer (TNBC) models?
Answer:
Standard assays include:
- Transwell migration assays : Use MDA-MB-231-DoxR/PtxR cell lines with this compound concentrations ranging from 0.1–10 µM. Measure relative migration activity after 24–48 hours using microscopy and ImageJ quantification .
- Matrigel invasion assays : Similar concentration ranges, with post-treatment analysis of invaded cells via crystal violet staining .
- Immunoblotting (IB) : Validate downstream targets (e.g., ABCB1 stabilization, MDM2 ubiquitination) using antibodies against ubiquitin, USP7, and proteasome substrates .
Key Controls : Include non-targeting DMSO controls and parallel assays with inactive USP7 inhibitors (e.g., structural analogs lacking inhibitory activity) to confirm on-target effects .
Q. Basic: How should researchers validate USP7 inhibition by this compound at the molecular level?
Answer:
- Ubiquitination assays : Measure accumulation of polyubiquitinated substrates (e.g., MDM2, PIM2) via immunoprecipitation and anti-K48 ubiquitin antibodies .
- Co-immunoprecipitation (Co-IP) : Confirm disruption of USP7-substrate interactions (e.g., USP7-PIM2) in treated vs. untreated cells .
- Cellular thermal shift assays (CETSA) : Verify target engagement by assessing USP7 thermal stability shifts in the presence of this compound .
Q. Advanced: How can researchers resolve contradictions in apoptotic response data when using this compound across lymphoma cell lines?
Answer:
Contradictions (e.g., apoptosis detected in Burkitt’s lymphoma BL28 cells but not MKN-45 gastric adenocarcinoma cells ) require:
- Multi-modal apoptosis assays : Combine Annexin V/PI flow cytometry, caspase-3 cleavage analysis, and AO/PI fluorescence microscopy to detect early vs. late apoptosis .
- Cell line-specific context : Account for p53 status (wild-type vs. mutant) and baseline USP7 substrate expression (e.g., MDM2 levels in EBV-associated cancers) .
- Dose-time optimization : Test prolonged exposure (e.g., 72–96 hours) at sub-cytotoxic concentrations (e.g., 5–15 µM) to avoid necrotic bias .
Q. Advanced: What methodological considerations are critical for designing combination therapies involving this compound and CHK1 inhibitors (e.g., GDC-0570)?
Answer:
- Sequential vs. concurrent dosing : Preclinical data show enhanced PARP cleavage and caspase-3 activation with concurrent treatment, but CHK1 inhibitors may require priming doses to induce replication stress .
- Pathway crosstalk : Monitor USP7-dependent stabilization of DNA repair proteins (e.g., PIM2) and CHK1-mediated cell cycle arrest using phospho-S6 (S240/244) and phospho-Bad (S112) as biomarkers .
- In vivo validation : Use xenograft models with pharmacodynamic markers (e.g., tumor ubiquitinome profiling via DIA-MS) to assess synergy .
Q. Advanced: What strategies are recommended for distinguishing on-target versus off-target effects of this compound in proteome-wide studies?
Answer:
- Comparative ubiquitinomics : Treat cells with structurally distinct USP7 inhibitors (e.g., FT671, GNE-6640) and identify overlapping ubiquitination sites (e.g., >70% overlap in regulated peptides indicates on-target effects) .
- CRISPR validation : Knock out USP7 in cell lines and compare ubiquitinome profiles to this compound-treated cells .
- Off-target screening : Use kinase/phosphatase profiling panels to rule out interactions with unrelated pathways .
Methodological Guidelines
- Data presentation : Avoid redundant tables/figures; use statistical annotations (e.g., error bars for triplicate experiments) .
- Reproducibility : Report Molprobity scores for structural models (e.g., 2.42 for this compound) and raw data deposition guidelines .
- Ethical reporting : Disclose conflicts between in vitro efficacy and in vivo toxicity thresholds (e.g., oral bioavailability vs. dose-limiting effects) .
Properties
IUPAC Name |
5-[6-amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl]-N-methylpyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-3-15-16(13-6-9-17(23-10-13)20(26)22-2)11-24-19(21)18(15)12-4-7-14(25)8-5-12/h4-11,25H,3H2,1-2H3,(H2,21,24)(H,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYSSYGGXOFJKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=C1C2=CN=C(C=C2)C(=O)NC)N)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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